molecular formula C23H20N4O2 B15241515 Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate CAS No. 476475-45-3

Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate

Cat. No.: B15241515
CAS No.: 476475-45-3
M. Wt: 384.4 g/mol
InChI Key: WUSBWWWXKVBGOW-UHFFFAOYSA-N
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Description

Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate is a complex organic compound that belongs to the class of quinolinyl-pyrazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate involves several steps. One common method includes the cyclization of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide . The reaction conditions typically involve heating the mixture to facilitate the cyclization process. Industrial production methods may involve optimization of these conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.

    Cyclization: The formation of the pyrazole ring itself is a cyclization reaction involving hydrazine hydrate.

Scientific Research Applications

Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar compounds include other quinolinyl-pyrazoles and pyridinyl-pyrimidines. Compared to these, Methyl 4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline-7-carboxylate is unique due to its specific substitution pattern and the presence of both quinoline and pyrazole rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

476475-45-3

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

methyl 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-7-carboxylate

InChI

InChI=1S/C23H20N4O2/c1-14-5-3-6-18(25-14)22-21(20-7-4-12-27(20)26-22)17-10-11-24-19-13-15(23(28)29-2)8-9-16(17)19/h3,5-6,8-11,13H,4,7,12H2,1-2H3

InChI Key

WUSBWWWXKVBGOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=CC(=CC5=NC=C4)C(=O)OC

Origin of Product

United States

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